2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a methylsulfonyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Coupling of the dichlorophenoxyacetic acid with the oxadiazole: This step involves the formation of an amide bond between the carboxylic acid group of the dichlorophenoxyacetic acid and the amine group of the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenoxy group could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential use as a herbicide or pesticide, given its structural similarity to known bioactive compounds.
Medicine: The compound’s unique structure may offer therapeutic potential
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-4-2-3-10(7-12)16-21-22-17(27-16)20-15(23)9-26-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLORLJAOGAEBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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